Compound Description: LC15-0133 is a novel dipeptidyl peptidase-4 inhibitor under investigation as a potential therapeutic agent for diabetes. Research on this compound focused on its in vitro metabolism in hepatic microsomal systems, specifically in rat, dog, and human liver microsomes. [, ] The study identified six metabolites produced via hydroxylation and carbonyl reduction, highlighting species differences in metabolism. [] One unexpected finding was the identification of a C-demethylated metabolite (M4) observed only in rat liver microsomes. Further investigation revealed that M4 was generated through the non-enzymatic decarboxylation of a carboxyl metabolite (M1). This non-enzymatic decarboxylation is thought to occur due to resonance stabilization provided by the oxadiazole ring attached to the tert-butyl moiety. []
Relevance: Although structurally different from 2-(5-tert-butyl-1-benzofuran-3-yl)acetamide, LC15-0133 shares the presence of a tert-butyl moiety. The research on LC15-0133 highlights the chemical behavior of tert-butyl groups in biological systems, particularly their susceptibility to metabolic transformations like oxidation to carboxylic acid and subsequent non-enzymatic decarboxylation. These findings could be relevant for understanding the potential metabolic fate of the tert-butyl group in 2-(5-tert-butyl-1-benzofuran-3-yl)acetamide. [, ]
Compound Description: AC220 is a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor with excellent oral pharmacokinetic properties. [] It emerged from research aiming to develop effective therapies for acute myeloid leukemia (AML) by targeting the FLT3 kinase, particularly its mutated form (FLT3-ITD) found in approximately 30% of AML patients. [] This research emphasized the need for FLT3 inhibitors with improved potency, pharmacokinetics, and tolerability compared to existing agents. [] AC220 addressed these challenges, exhibiting superior efficacy and tolerability in tumor xenograft models and a favorable safety and pharmacokinetic profile in human clinical trials. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.